molecular formula C13H16N4O2 B14810419 Tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B14810419
M. Wt: 260.29 g/mol
InChI Key: ULXXTMPECHQSBW-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol, which facilitates the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, thereby affecting cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is unique due to its specific tert-butyl and cyano functional groups, which confer distinct chemical properties and biological activities. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

tert-butyl 2-cyano-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C13H16N4O2/c1-13(2,3)19-12(18)17-5-4-9-7-15-11(6-14)16-10(9)8-17/h7H,4-5,8H2,1-3H3

InChI Key

ULXXTMPECHQSBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)C#N

Origin of Product

United States

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